molecular formula C6H6ClN3O4S B7799657 Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate

Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate

Cat. No.: B7799657
M. Wt: 251.65 g/mol
InChI Key: QFHXPBLOMHGYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate is a chemical compound with the molecular formula C6H3ClN2O4S·NH3. It is a derivative of benzoxadiazole, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 7th position and a sulfonate group at the 4th position of the benzoxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,1,3-benzoxadiazole-4-sulfonic acid as the starting material.

  • Chlorination: The benzoxadiazole ring is chlorinated at the 7th position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Ammonium Salt Formation: The resulting 7-chloro-2,1,3-benzoxadiazole-4-sulfonic acid is then neutralized with ammonia to form the ammonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the chloro or sulfonate positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, potentially with different functional groups.

  • Substitution Products: Derivatives with different substituents at the chloro or sulfonate positions.

Scientific Research Applications

Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is employed as a fluorescent probe for detecting biological thiols and disulfides.

  • Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with thiols and disulfides in biological systems, forming fluorescent adducts that can be detected using spectroscopic methods.

  • Pathways: The fluorescent properties of the compound allow for the visualization and quantification of thiol-containing biomolecules, aiding in the study of oxidative stress and redox biology.

Comparison with Similar Compounds

Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate is compared with other similar compounds to highlight its uniqueness:

  • 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.

  • 4-Bromo-7-fluorobenzofurazan-4-sulfonic acid: Contains a bromo group and a fluorine atom, offering different chemical properties and uses.

  • 7-Chloro-4-benzofurazansulfonic acid: Similar to the compound but without the ammonium salt, affecting its solubility and reactivity.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

azanium;4-chloro-2,1,3-benzoxadiazole-7-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHXPBLOMHGYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81377-14-2
Record name 4-Chloro-7-sulfobenzofurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Reactant of Route 2
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Reactant of Route 3
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Reactant of Route 4
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Reactant of Route 5
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Reactant of Route 6
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.